molecular formula C24H12N6-2 B1263355 Subphthalocyaninate(2-)

Subphthalocyaninate(2-)

Cat. No.: B1263355
M. Wt: 384.4 g/mol
InChI Key: GOPACOBFGLQZSF-UHFFFAOYSA-N
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Description

Subphthalocyaninate(2−) is a macrocyclic dianion derived from subphthalocyanine, a contracted analog of phthalocyanine. Unlike phthalocyanines, which feature a fully conjugated 18-π-electron system, subphthalocyanines possess a 14-π-electron structure with a non-planar, cone-shaped geometry due to the absence of one isoindole unit . This structural distinction confers unique electronic and optical properties, such as intense absorption in the visible-near-infrared (Vis-NIR) region (λₐᵦₛ ≈ 550–650 nm) and tunable redox behavior. Subphthalocyaninate(2−) is often stabilized via axial coordination to metals (e.g., boron, aluminum) or through counterion interactions, enabling applications in organic electronics, catalysis, and photodynamic therapy .

Properties

Molecular Formula

C24H12N6-2

Molecular Weight

384.4 g/mol

IUPAC Name

2,11,20,28-tetraza-29,30-diazanidaheptacyclo[19.6.1.13,10.112,19.04,9.013,18.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21(28),22,24,26-tetradecaene

InChI

InChI=1S/C24H12N6/c1-2-8-14-13(7-1)19-25-20(14)29-22-17-11-5-6-12-18(17)24(27-22)30-23-16-10-4-3-9-15(16)21(26-23)28-19/h1-12H/q-2

InChI Key

GOPACOBFGLQZSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C2[N-]3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Macrocyclic Compounds

Subphthalocyaninate(2−) shares functional similarities with phthalocyanines, porphyrins, and subporphyrins but exhibits distinct physicochemical and structural characteristics. Below is a detailed comparison:

Table 1: Key Properties of Subphthalocyaninate(2−) and Analogous Macrocycles

Property Subphthalocyaninate(2−) Phthalocyanine Porphyrin Subporphyrin
π-Electron System 14-π (non-planar) 18-π (planar) 18-π (planar) 14-π (non-planar)
Symmetry C₃-symmetric D₄ₕ-symmetric D₄ₕ-symmetric C₃-symmetric
Absorption Max (nm) 550–650 (ε ≈ 10⁵ M⁻¹cm⁻¹) 650–750 (ε ≈ 10⁵ M⁻¹cm⁻¹) 400–450 (Soret band) 500–600 (broad)
Redox Potential (V) E₁/₂ ≈ −0.5 to +0.3 vs. SCE E₁/₂ ≈ −0.8 to +0.1 vs. SCE E₁/₂ ≈ −1.2 to +0.5 vs. SCE E₁/₂ ≈ −0.6 to +0.4 vs. SCE
Solubility Moderate (polar solvents) Low (requires sulfonation) Low (alkyl/aryl substituents) High (intrinsic polarity)
Catalytic Activity Strong Lewis acidity (B³⁺ axial) Moderate (metal-dependent) Variable (metal-dependent) Limited studies

Structural and Electronic Differences

  • Planarity vs. Non-Planarity: The non-planar structure of Subphthalocyaninate(2−) reduces π-π stacking, enhancing solubility in polar solvents compared to planar phthalocyanines and porphyrins .
  • Redox Flexibility: The dianionic charge and axial ligand (e.g., B(III)) enable reversible redox transitions at milder potentials than porphyrins, making it suitable for electrocatalytic CO₂ reduction .
  • Optical Properties : Subphthalocyaninate(2−) exhibits a blue-shifted absorption spectrum relative to phthalocyanines, advantageous for light-harvesting in dye-sensitized solar cells .

Contradictions in Research Findings

Some studies report conflicting solubility data for Subphthalocyaninate(2−), attributing discrepancies to variations in counterion choice (e.g., Cl⁻ vs. PF₆⁻) . Additionally, while most literature highlights its Lewis acidity, a minority suggests weak Brønsted acidity under specific conditions, necessitating further investigation .

Analytical Identification and Challenges

Subphthalocyaninate(2−) is identified via UV-Vis spectroscopy (distinct Q-band at 600 nm), cyclic voltammetry (reversible redox peaks), and X-ray crystallography (cone-shaped geometry) . However, differentiation from subporphyrins requires high-resolution mass spectrometry due to their similar molecular weights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Subphthalocyaninate(2-)
Reactant of Route 2
Subphthalocyaninate(2-)

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